![molecular formula C7H14O4 B1363285 [(4R,5S)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-YL]methanol CAS No. 55904-12-6](/img/structure/B1363285.png)
[(4R,5S)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-YL]methanol
Vue d'ensemble
Description
“[(4R,5S)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-YL]methanol” is a chemical compound that has been used in the synthesis of phosphite ligands . It has a molecular formula of C7H14O4 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C7H14O4 . The exact structure would require more detailed information or a structural analysis tool.Applications De Recherche Scientifique
Synthesis and Crystal Structure
[(4R,5S)-5-(Hyydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-YL]methanol plays a significant role in synthesis and crystallography. Li, Wang, and Chen (2001) synthesized and crystallized the compound, revealing its configuration and intramolecular hydrogen bonds. This research enhances understanding of the compound’s structural properties, which is vital in various chemical applications (Li, Wang, & Chen, 2001).
Chelation-Controlled Asymmetric Synthesis
Jung, Ho, and Kim (2000) utilized this compound as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. Their research demonstrates the compound's effectiveness in bidentate chelation-controlled alkylation, contributing to the field of asymmetric synthesis (Jung, Ho, & Kim, 2000).
Desolvation Kinetics from Crystalline Inclusion Compounds
Bourne, Oom, and Toda (1997) elucidated the crystal structures of inclusion compounds involving this diol with methanol and ethanol. Their study on isothermal kinetics of desolvation provides insights into the behavior of such compounds under specific conditions, contributing to the understanding of crystal chemistry and desolvation processes (Bourne, Oom, & Toda, 1997).
Catalysis in Chemical Synthesis
Deutsch, Martin, and Lieske (2007) investigated the acid-catalyzed condensation of glycerol with other chemicals, where compounds like [(4R,5S)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-YL]methanol played a role. This research is significant in exploring potential novel platform chemicals and their synthesis processes (Deutsch, Martin, & Lieske, 2007).
Stereochemical Assignments and Transformations
Lombardo, Licciulli, and Trombini (2004) made correct stereochemical assignments for this compound through unambiguous synthesis, which is crucial for accurate applications in organic chemistry and medicinal chemistry (Lombardo, Licciulli, & Trombini, 2004). Additionally, Shainyan, Ustinov, and Nindakova (2001) explored transformations of substituted versions of this dioxolane, contributing to the knowledge of chemical reactions and potential applications in synthetic chemistry (Shainyan, Ustinov, & Nindakova, 2001).
Scientific Research Applications of [(4R,5S)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-YL]methanol
Synthesis and Crystal Structure
[(4R,5S)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-YL]methanol plays a significant role in synthesis and crystallography. Li, Wang, and Chen (2001) synthesized and crystallized the compound, revealing its configuration and intramolecular hydrogen bonds. This research enhances understanding of the compound’s structural properties, which is vital in various chemical applications (Li, Wang, & Chen, 2001).
Chelation-Controlled Asymmetric Synthesis
Jung, Ho, and Kim (2000) utilized this compound as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. Their research demonstrates the compound's effectiveness in bidentate chelation-controlled alkylation, contributing to the field of asymmetric synthesis (Jung, Ho, & Kim, 2000).
Desolvation Kinetics from Crystalline Inclusion Compounds
Bourne, Oom, and Toda (1997) elucidated the crystal structures of inclusion compounds involving this diol with methanol and ethanol. Their study on isothermal kinetics of desolvation provides insights into the behavior of such compounds under specific conditions, contributing to the understanding of crystal chemistry and desolvation processes (Bourne, Oom, & Toda, 1997).
Catalysis in Chemical Synthesis
Deutsch, Martin, and Lieske (2007) investigated the acid-catalyzed condensation of glycerol with other chemicals, where compounds like [(4R,5S)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-YL]methanol played a role. This research is significant in exploring potential novel platform chemicals and their synthesis processes (Deutsch, Martin, & Lieske, 2007).
Stereochemical Assignments and Transformations
Lombardo, Licciulli, and Trombini (2004) made correct stereochemical assignments for this compound through unambiguous synthesis, which is crucial for accurate applications in organic chemistry and medicinal chemistry (Lombardo, Licciulli, & Trombini, 2004). Additionally, Shainyan, Ustinov, and Nindakova (2001) explored transformations of substituted versions of this dioxolane, contributing to the knowledge of chemical reactions and potential applications in synthetic chemistry (Shainyan, Ustinov, & Nindakova, 2001).
Propriétés
IUPAC Name |
[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVRLGIKFANLFP-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)CO)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]([C@@H](O1)CO)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{(E)-[3,5-di(tert-butyl)-4-hydroxyphenyl]methylidene}-1-hydrazinecarboxylate](/img/structure/B1363222.png)
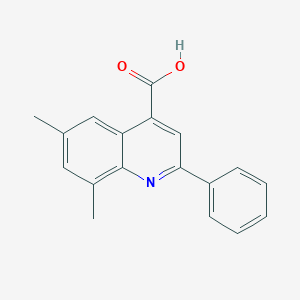
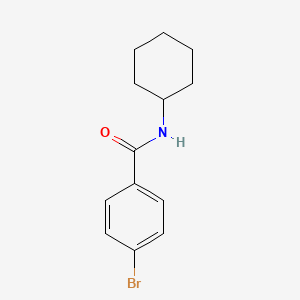
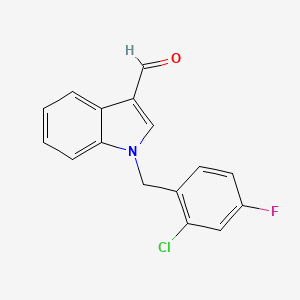
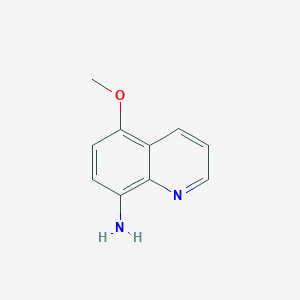

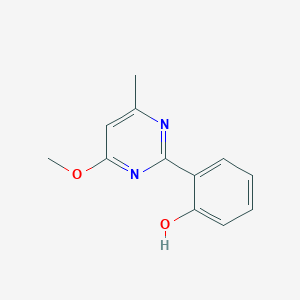
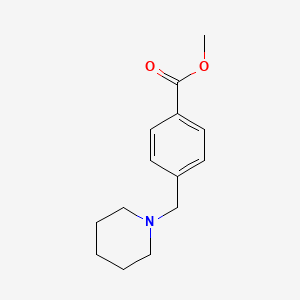
![[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1363280.png)
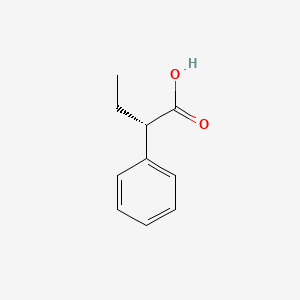


![2-[(4-benzoylphenyl)carbamoyl]benzoic Acid](/img/structure/B1363289.png)
![4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one](/img/structure/B1363290.png)